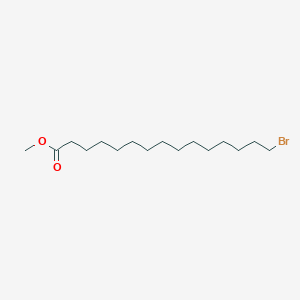
15-Bromohexadecanoato de metilo
Descripción general
Descripción
Methyl 15-bromopentadecanoate is a chemical compound with the molecular formula C16H31BrO2 . It is used in various scientific and industrial applications .
Synthesis Analysis
Methyl 15-bromopentadecanoate can be synthesized through the electrolysis of ω-bromocarboxylic acids and half-esters . In one study, it was successfully prepared in this way with a yield of 37% .Molecular Structure Analysis
The molecular structure of Methyl 15-bromopentadecanoate is represented by the formula C16H31BrO2 . Its exact mass is 334.15074 g/mol .Chemical Reactions Analysis
The chemical reactions involving Methyl 15-bromopentadecanoate are complex and can yield different products depending on the conditions . For instance, other reactions producing methyl 16-bromohexadecanoate and methyl 14-bromotetradecanoate gave low yields (6–18%) and difficulties in purification of products .Physical And Chemical Properties Analysis
Methyl 15-bromopentadecanoate has a molecular weight of 335.32 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 15 rotatable bonds . Its exact mass and monoisotopic mass are 334.15074 g/mol . Its topological polar surface area is 26.3 Ų .Aplicaciones Científicas De Investigación
El 15-Bromohexadecanoato de metilo es un éster de ácido graso bromado que se puede utilizar en diversas aplicaciones de investigación científica. A continuación, se detallan seis aplicaciones únicas, cada una con una sección detallada:
Síntesis de Compuestos de Almizcle Macrocíclico
Este compuesto sirve como un intermedio clave en la síntesis de compuestos de almizcle macrocíclicos como exaltolídeo y exaltoide, que son valiosos en la industria de la perfumería por su aroma almizclado .
Visualizaciones de Simulación Molecular
Se utiliza en programas de simulación molecular como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender y VMD para producir visualizaciones detalladas, lo que ayuda a comprender las estructuras moleculares y las interacciones .
Química Medicinal
Los ésteres de ácido graso bromados se utilizan a menudo en la química medicinal para la síntesis de compuestos heterocíclicos médicamente importantes, que tienen aplicaciones como desinfectantes, inhibidores de la corrosión, antioxidantes y en la síntesis de copolímeros .
Descubrimiento de Fármacos
El efecto de metilación es significativo en el descubrimiento y desarrollo de fármacos. Los grupos metilo pueden causar cambios profundos en las propiedades farmacodinámicas o farmacocinéticas de los fármacos .
Investigación Epigenética
Los grupos metilo juegan un papel crucial en la investigación epigenética. Están involucrados en la detección de la metilación del ADN y la modificación de las histonas, que son áreas clave de estudio en la comprensión de la regulación de la expresión genética .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 15-bromopentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQSDPDEVQSPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339159 | |
| Record name | Methyl 15-bromopentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41240-56-6 | |
| Record name | Methyl 15-bromopentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
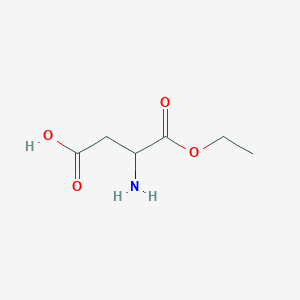
![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
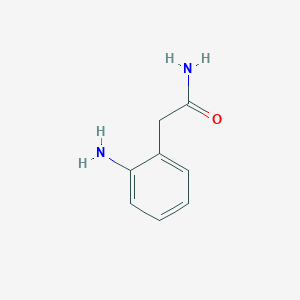

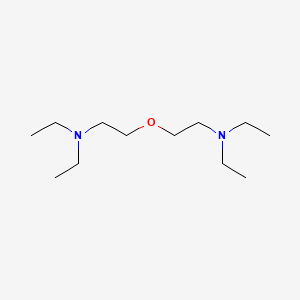

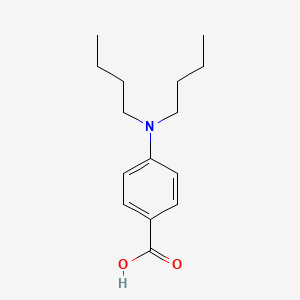

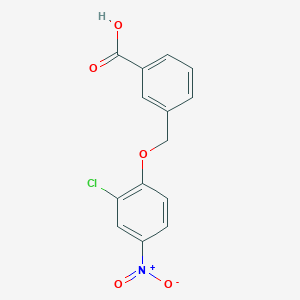
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)